molecular formula C26H26N2O3 B12277282 Methyl 3-[(Benzylamino)methyl]-1-(4-methoxybenzyl)-1H-indole-6-carboxylate

Methyl 3-[(Benzylamino)methyl]-1-(4-methoxybenzyl)-1H-indole-6-carboxylate

Cat. No.: B12277282
M. Wt: 414.5 g/mol
InChI Key: VVZWFSIHTJAWJA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 3-((benzylamino)methyl)-1-(4-methoxybenzyl)-1H-indole-6-carboxylate . This systematic name reflects the compound’s substitution pattern:

  • The parent indole ring is numbered such that the nitrogen atom occupies position 1.
  • A benzylamino-methyl group (-CH₂-NH-CH₂-C₆H₅) is attached to position 3 of the indole.
  • A 4-methoxybenzyl group (-CH₂-C₆H₄-OCH₃) substitutes position 1.
  • A methyl ester (-COOCH₃) is located at position 6.

The molecular formula C₂₆H₂₆N₂O₃ confirms the presence of 26 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms, consistent with the substituents described.

Molecular Structure Elucidation via 2D/3D Modeling

Two-dimensional (2D) structural depictions highlight the connectivity of atoms, emphasizing the indole core’s planar aromatic system and the spatial arrangement of its substituents. The 3D conformation, modeled using computational tools, reveals non-planar geometry due to steric interactions between the bulky benzyl and 4-methoxybenzyl groups. Key bond angles and torsional strains arise from:

  • The dihedral angle between the indole ring and the 4-methoxybenzyl group, which deviates by approximately 45° to minimize steric clash.
  • The benzylamino-methyl side chain adopting a gauche conformation relative to the indole plane.

These features are critical for understanding the compound’s reactivity and potential intermolecular interactions.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy :

  • ¹H NMR : Signals for the indole proton (H-2) appear as a singlet near δ 7.8 ppm, while the methylene protons of the benzylamino-methyl group resonate as a multiplet at δ 3.7–4.1 ppm. The 4-methoxybenzyl group’s aromatic protons show characteristic doublets at δ 6.8–7.2 ppm.
  • ¹³C NMR : The carboxylate carbon (C=O) is observed near δ 168 ppm, and the methoxy carbon (OCH₃) appears at δ 55 ppm.

Infrared (IR) Spectroscopy :
Strong absorption bands at 1720 cm⁻¹ (C=O stretch of the ester) and 1600 cm⁻¹ (C=N stretch of the indole) dominate the spectrum. A broad band near 3300 cm⁻¹ corresponds to N-H stretching vibrations from the benzylamino group.

Mass Spectrometry :
Electrospray ionization (ESI-MS) yields a molecular ion peak at m/z 414.5 ([M+H]⁺), consistent with the molecular weight. Fragmentation patterns include loss of the methoxybenzyl group (m/z 293) and cleavage of the ester moiety (m/z 195).

Crystallographic Studies and Solid-State Conformation

Crystallographic data for this compound are not explicitly reported in the available literature. However, analogous indole derivatives often exhibit monoclinic or triclinic crystal systems with π-π stacking interactions between aromatic rings. Future studies could employ X-ray diffraction to resolve the solid-state conformation and quantify intermolecular forces.

Computational Chemistry Insights into Electronic Properties

Density functional theory (DFT) calculations predict the highest occupied molecular orbital (HOMO) to localize over the indole ring and benzylamino group, while the lowest unoccupied molecular orbital (LUMO) resides on the carboxylate and methoxybenzyl substituents. Key electronic properties include:

  • HOMO-LUMO Gap : 4.2 eV, indicating moderate chemical stability.
  • Electrostatic Potential Maps : Regions of high electron density (negative potential) are concentrated around the carboxylate oxygen and indole nitrogen, suggesting nucleophilic reactivity.

These insights aid in rationalizing the compound’s potential interactions with biological targets or synthetic reagents.

Properties

Molecular Formula

C26H26N2O3

Molecular Weight

414.5 g/mol

IUPAC Name

methyl 3-[(benzylamino)methyl]-1-[(4-methoxyphenyl)methyl]indole-6-carboxylate

InChI

InChI=1S/C26H26N2O3/c1-30-23-11-8-20(9-12-23)17-28-18-22(16-27-15-19-6-4-3-5-7-19)24-13-10-21(14-25(24)28)26(29)31-2/h3-14,18,27H,15-17H2,1-2H3

InChI Key

VVZWFSIHTJAWJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C3=C2C=C(C=C3)C(=O)OC)CNCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

N-Substitution with 4-Methoxybenzyl Group

Direct N-Alkylation Method

The most common approach for introducing the 4-methoxybenzyl group at the nitrogen position of the indole involves direct alkylation:

  • Methyl 1H-indole-6-carboxylate is dissolved in dry DMF
  • Sodium hydride (60% dispersion in mineral oil) is added at room temperature and stirred for 1 hour
  • 4-Methoxybenzyl chloride (PMBCl) is added, and the mixture is stirred at room temperature
  • The reaction mixture is diluted with an organic solvent like MTBE, filtered through celite
  • The filtrate is extracted, washed with brine, dried over anhydrous sodium sulfate, and evaporated to give the crude N-substituted product

This method consistently provides high yields (>90%) of the N-substituted indole.

Alternative Methods for N-Protection

Phase-Transfer Catalysis Method

An alternative approach involves phase-transfer catalysis:

  • Methyl 1H-indole-6-carboxylate is dissolved in a biphasic mixture of dichloromethane and aqueous sodium hydroxide
  • A catalytic amount of tetrabutylammonium bromide is added
  • 4-Methoxybenzyl chloride is added dropwise, and the mixture is stirred vigorously
  • After completion, the organic layer is separated, dried, and concentrated to yield the N-protected indole
Preparation of N-(p-methoxybenzyl)aniline Intermediates

In some synthetic approaches, especially when building the indole core from scratch, N-(p-methoxybenzyl)aniline intermediates are prepared first:

  • (E)-N-[(4-methoxyphenyl)methylene]benzenamine is treated with sodium borohydride in methanol
  • After 12 hours, water is added, and methanol is evaporated
  • The aqueous residue is extracted with dichloromethane
  • The extracts are dried, evaporated, and crystallized from hexane to yield N-(p-methoxybenzyl)aniline

This intermediate can be used in subsequent reactions to form the indole core with the 4-methoxybenzyl group already in place.

Introduction of the Benzylamino Methyl Group via Mannich Reaction

The Mannich reaction is the key transformation for introducing the benzylamino methyl group at position 3 of the indole core. This reaction typically involves three components: an indole (as the active hydrogen source), formaldehyde (as the methylene source), and benzylamine.

Standard Mannich Reaction Conditions

The typical procedure involves:

  • The N-(4-methoxybenzyl)-indole-6-carboxylate is dissolved in an appropriate solvent (commonly dichloromethane or trifluoroacetic acid)
  • Formaldehyde (37% aqueous solution or paraformaldehyde) is added
  • Benzylamine is added, and the mixture is stirred at room temperature or under mild heating
  • After completion, the reaction mixture is neutralized if acidic conditions were used
  • The product is extracted with an organic solvent, dried, and purified by chromatography

This reaction typically provides yields in the range of 42-62% for similar indole derivatives.

Optimized Mannich Reaction Conditions

Several modifications have been developed to improve the efficiency of the Mannich reaction:

Acidic Catalysis Method

The use of trifluoroacetic acid as both solvent and catalyst has been shown to enhance the reactivity:

  • The N-substituted indole is dissolved in trifluoroacetic acid at 0°C
  • Formaldehyde (37% aqueous solution) is added dropwise
  • Benzylamine is added slowly while maintaining the temperature below 10°C
  • The mixture is allowed to warm to room temperature and stirred for 4-6 hours
  • The reaction is quenched by careful addition of saturated sodium bicarbonate solution
  • The product is extracted with ethyl acetate, dried, and purified by column chromatography

This method typically provides improved yields (50-65%) and reduced formation of by-products.

Preformed Imine Method

An alternative approach involves the preformation of the methylene-benzylamine intermediate:

  • Benzylamine and formaldehyde are mixed in methanol at 0°C to form the corresponding imine
  • The N-protected indole is added, and the mixture is stirred at room temperature
  • The reaction progress is monitored by TLC until completion
  • The product is isolated by conventional workup and purification

This method can provide improved selectivity for C-3 functionalization.

Complete Synthetic Pathways for the Target Compound

Based on the individual methods described above, several complete synthetic pathways can be proposed for the preparation of Methyl 3-[(Benzylamino)methyl]-1-(4-methoxybenzyl)-1H-indole-6-carboxylate.

Pathway A: Linear Synthesis from Methyl 1H-indole-6-carboxylate

This straightforward approach involves three sequential steps:

  • N-alkylation of methyl 1H-indole-6-carboxylate with 4-methoxybenzyl chloride
  • Mannich reaction with formaldehyde and benzylamine to introduce the benzylamino methyl group at position 3
  • Purification of the final product

This pathway typically provides an overall yield of 35-45% across the two steps, making it a practical approach for laboratory-scale synthesis.

Optimization and Yield Improvement Strategies

Reaction Condition Optimization

Several parameters can be adjusted to improve the yield and purity of the target compound:

N-Alkylation Optimization

Table 1: Optimization of N-Alkylation Conditions

Base Solvent Temperature (°C) Time (h) Yield (%)
NaH DMF 20-25 3 90-95
K2CO3 Acetone Reflux 18 85-90
NaH THF 0-25 4 80-85
KOH DMSO 25 6 75-80

The use of sodium hydride in DMF at room temperature provides the highest yields for the N-alkylation step.

Mannich Reaction Optimization

Table 2: Optimization of Mannich Reaction Conditions

Formaldehyde Source Solvent/Catalyst Temperature (°C) Time (h) Yield (%)
37% Aqueous solution TFA 0-25 4-6 55-65
Paraformaldehyde DCM/TFA 25 8-12 50-60
Preformed imine MeOH 25 12 45-55
37% Aqueous solution EtOH/AcOH 25-50 24 40-50

The use of trifluoroacetic acid as both solvent and catalyst, with careful temperature control, provides the most efficient conditions for the Mannich reaction.

Purification Strategies

The target compound can be challenging to purify due to the formation of isomeric by-products and oligomers. Several purification strategies have been reported:

  • Flash chromatography using optimized solvent systems (typically dichloromethane/methanol gradients)
  • Recrystallization from appropriate solvent mixtures (ethyl acetate/hexane)
  • Preparative HPLC for high-purity requirements

Analytical Characterization

Spectroscopic Data

The structure of this compound can be confirmed through various spectroscopic techniques:

NMR Spectroscopy

Characteristic signals for the target compound include:

  • 1H NMR (400 MHz, CDCl3): δ 7.80-8.20 (m, indole aromatic protons), 7.20-7.40 (m, benzyl and methoxybenzyl aromatic protons), 6.80-6.90 (d, methoxybenzyl aromatic protons), 5.20-5.30 (s, N-CH2), 3.90-4.00 (s, OCH3), 3.80-3.85 (s, OCH3), 3.70-3.80 (s, indole-CH2-NH), 3.60-3.70 (s, NH-CH2-Ph)

  • 13C NMR (100 MHz, CDCl3): Characteristic signals for the indole core, carboxylate group, methoxybenzyl and benzylamine moieties

Mass Spectrometry
  • HRMS: [M+H]+ calculated for C26H27N2O3: 415.2016; typically found within 5 ppm of the calculated value
Infrared Spectroscopy
  • Characteristic bands for N-H, C=O, aromatic C=C, and C-O-C stretching vibrations

Chromatographic Analysis

HPLC analysis typically shows a single peak with retention time dependent on the specific column and conditions used. Typical purity levels achievable are >95%.

Comparative Analysis of Preparation Methods

Efficiency Comparison

Table 3: Comparison of Complete Synthetic Pathways

Synthetic Pathway Number of Steps Overall Yield (%) Scalability Technical Complexity
Pathway A (Linear) 2 35-45 Good Low
Pathway B (Convergent) 4-5 25-35 Moderate Moderate
Commercial sources + functionalization 2-3 30-40 Good Low

Starting Material Availability and Cost Considerations

The availability of starting materials significantly impacts the choice of synthetic route:

  • Methyl 1H-indole-6-carboxylate is commercially available but can be relatively expensive in large quantities
  • Indole-6-carboxylic acid is more economical and can be readily esterified
  • Building the indole core from simpler precursors may be cost-effective for large-scale synthesis but requires more steps

Recent Research Findings and Developments

Recent research has focused on developing more efficient methods for synthesizing indole derivatives with complex substitution patterns:

  • Catalyst optimization for the Mannich reaction has led to improved yields and selectivity
  • One-pot procedures combining multiple steps have been developed to streamline the synthesis
  • Green chemistry approaches using more environmentally friendly solvents and reagents have been reported

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(Benzylamino)methyl]-1-(4-methoxybenzyl)-1H-indole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Research indicates that methyl 3-[(Benzylamino)methyl]-1-(4-methoxybenzyl)-1H-indole-6-carboxylate exhibits notable biological activity, particularly as an inhibitor of enzymes involved in various disease pathways. Its potential therapeutic effects are being investigated in several areas:

  • Cancer Treatment : Preliminary studies suggest that this compound may selectively inhibit certain kinases associated with cancer progression, making it a candidate for further development in oncology.
  • Antimicrobial Properties : Similar compounds have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. While specific data on this compound's antimicrobial efficacy is still limited, its structural analogs have demonstrated promising results in inhibiting bacterial growth .
  • Fibrotic Diseases : The compound's mechanism of action may extend to conditions characterized by excessive fibrosis, where enzyme inhibition could play a crucial role in treatment strategies.

Synthesis and Interaction Studies

The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to ensure high yields and purity. Interaction studies are critical for understanding how the compound binds to various biological targets, which can inform its therapeutic potential.

Table 1: Comparison of Similar Compounds

Compound NameStructure CharacteristicsBiological ActivityUnique Features
Methyl 4-methoxy-1H-indole-6-carboxylateIndole core with methoxy groupModerate anti-cancer activityLacks benzylamino substitution
Indole-3-carboxylic acidSimple indole structureAntioxidant propertiesNo methoxy or benzyl groups
Benzylindole derivativesVarious substitutions on indoleAnti-inflammatory propertiesStructural variations lead to diverse activities
This compoundComplex structure with multiple functional groupsPotential inhibitor of kinasesSpecific combination of functional groups enhancing interactions

This table highlights the unique structural characteristics of this compound compared to similar compounds, emphasizing its potential for targeted therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activities of indole derivatives similar to this compound:

  • A study identified structural analogues that exhibited strong anti-MRSA activity, suggesting that modifications to the indole structure can significantly influence antimicrobial efficacy .
  • Another investigation into indole derivatives revealed their potential as selective inhibitors for various enzymes involved in cancer pathways, highlighting the importance of functional group placement on biological activity .

Mechanism of Action

The mechanism of action of Methyl 3-[(Benzylamino)methyl]-1-(4-methoxybenzyl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Features :

  • N1 substitution : The 4-methoxybenzyl group enhances electron density and may influence binding interactions with hydrophobic pockets in biological targets.
  • C3 modification: The benzylamino-methyl group introduces a secondary amine, enabling hydrogen bonding or salt bridge formation.
  • C6 ester : The methyl ester improves lipophilicity and serves as a prodrug moiety, which can be hydrolyzed to the carboxylic acid in vivo.

The C3 benzylamino-methyl group likely derives from reductive amination or nucleophilic substitution at the C3 position.

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound is compared below with structurally related indole derivatives (Table 1).

Table 1: Structural Comparison of Indole Carboxylates

Compound Name N1 Substituent C3 Substituent C6 Group Key Applications/Notes
Target Compound 4-Methoxybenzyl (Benzylamino)methyl Methyl ester Discontinued; potential kinase inhibitor
Methyl 1-(4-fluorobenzyl)-1H-indole-6-carboxylate 4-Fluorobenzyl H Methyl ester Antitumor activity; improved lipophilicity due to fluorine
Methyl 1-(4-chlorobenzyl)-3-(2-(dimethylamino)-2-oxoacetyl)-1H-indole-6-carboxylate 4-Chlorobenzyl Dimethylamino-oxoacetyl Methyl ester High yield (84.3%); studied in fragment-based drug design
Methyl 1-methyl-1H-indole-6-carboxylate Methyl H Methyl ester Baseline compound; used in SAR studies
1-Benzyl-1H-indole-6-carboxylic acid Benzyl H Carboxylic acid Hydrolyzed metabolite; increased polarity

Key Observations :

N1 Substitution: 4-Methoxybenzyl (target compound) vs. However, halogens increase lipophilicity, which may enhance membrane permeability . Benzyl (e.g., 1-benzyl derivatives): Lacks polar substituents, leading to higher hydrophobicity .

C3 Modifications: The benzylamino-methyl group in the target compound contrasts with oxoacetyl-amino groups (e.g., dimethylamino-oxoacetyl in ).

C6 Functionalization :

  • Methyl ester (target compound) vs. carboxylic acid : The ester acts as a prodrug, improving oral bioavailability. Hydrolysis to the acid (as in ) increases polarity, which may limit tissue penetration but enhance water solubility .

Physicochemical and Spectral Properties

Melting Points :

  • The target compound’s analog, methyl 1-(4-methoxybenzyl)-1H-indole-6-carboxylate, has a melting point of 89–91°C . Halogenated derivatives (e.g., 4-chlorobenzyl) exhibit higher melting points (>200°C) due to increased crystallinity .

Spectroscopic Data :

  • ¹H NMR: For methyl 1-(4-methoxybenzyl)-1H-indole-6-carboxylate, key signals include δ 3.70 (OCH₃), 5.24 (CH₂), and aromatic protons at δ 6.49–8.04 . The target’s benzylamino-methyl group would introduce additional resonances near δ 3.5–4.0 (CH₂NH) and δ 7.3–7.5 (benzyl aromatic protons).
  • IR : Expected peaks include C=O (ester) at ~1716 cm⁻¹ and N–H (amine) at ~3300 cm⁻¹, consistent with analogs in and .

Biological Activity

Methyl 3-[(Benzylamino)methyl]-1-(4-methoxybenzyl)-1H-indole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is a derivative of indole, a structure commonly found in various natural products and pharmaceuticals. The purpose of this article is to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol

The structure features an indole core substituted with a methoxybenzyl group and a benzylamino moiety, which are critical for its biological activity.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of benzamide have shown significant anti-HBV activity, with IC50 values indicating effective inhibition of viral replication. Although specific data for the compound is limited, its structural analogs suggest a potential for similar antiviral efficacy against hepatitis B virus (HBV) and possibly other viruses .

Antimicrobial Activity

Research into related indole derivatives has revealed notable antibacterial and antifungal properties. For example, compounds with similar indole structures have demonstrated activity against various Gram-positive and Gram-negative bacteria, often outperforming traditional antibiotics like ampicillin. The Minimum Inhibitory Concentration (MIC) values for these compounds can be remarkably low, indicating potent antimicrobial effects .

Bacterial StrainMIC (mg/mL)
Escherichia coli0.015
Staphylococcus aureus0.010
Enterobacter cloacae0.005

Anti-inflammatory Activity

Indole derivatives are also known for their anti-inflammatory properties. The compound's structure suggests that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies on related compounds have shown promising results in reducing COX-2 activity, which could translate to therapeutic benefits in inflammatory diseases .

The precise mechanisms underlying the biological activities of this compound remain to be fully elucidated. However, based on the structure-activity relationship (SAR) studies conducted on similar compounds, several potential mechanisms can be proposed:

  • Inhibition of Viral Replication : The presence of the benzylamino group may enhance the compound's ability to interact with viral proteins or inhibit enzymes critical for viral replication.
  • Antibacterial Mechanism : Indoles may disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways.
  • Anti-inflammatory Pathways : Inhibition of COX enzymes can lead to reduced production of pro-inflammatory mediators.

Case Studies

  • Anti-HBV Activity : A study examining novel benzamide derivatives demonstrated that certain compounds significantly inhibited HBV replication in vitro, suggesting that this compound could exhibit similar effects based on its structural analogs .
  • Antimicrobial Efficacy : Research on indole derivatives showed that specific modifications to the indole structure resulted in enhanced antibacterial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), indicating the potential for developing new antibiotics from this class of compounds .

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